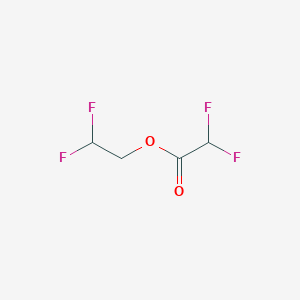

2,2-Difluoroethyl difluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroethyl 2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F4O2/c5-2(6)1-10-4(9)3(7)8/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYLFMWPYXSIDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendancy of Fluorinated Compounds in Chemical Sciences

The introduction of fluorine can also significantly alter the electronic properties, lipophilicity, and binding affinities of a molecule, making it a powerful tool for fine-tuning the characteristics of a lead compound in drug discovery. chemicalbook.com Beyond the life sciences, fluorinated compounds are crucial in materials science, contributing to the development of polymers with low friction coefficients, specialty lubricants, and components for liquid crystal displays. google.com

A Closer Look at the Difluoroacetate and 2,2 Difluoroethyl Moieties

Established Synthetic Pathways to Fluorinated Ester Scaffolds

Esterification Reactions Involving Fluoroalcohols and Fluoroacetic Acid Derivatives

A primary and straightforward method for the synthesis of fluorinated esters is the direct esterification of a fluoroalcohol with a fluoroacetic acid derivative. In the specific case of this compound, this would involve the reaction of 2,2-difluoroethanol with a suitable difluoroacetic acid derivative, such as difluoroacetyl chloride or difluoroacetic anhydride.

This transformation is a classic example of nucleophilic acyl substitution. The hydroxyl group of the fluoroalcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluoroacetic acid derivative. The reaction is often facilitated by the presence of a base to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct.

A related approach involves the transesterification of a pre-existing ester. For instance, reacting 2,2-difluoroethyl acetate with methanol (B129727) in the presence of a base can yield 2,2-difluoroethanol. google.com This fluoroalcohol can then be subjected to esterification with a difluoroacetic acid derivative to obtain the desired product.

Reduction of Fluorinated Esters to Fluoroalcohols (e.g., Reduction of Ethyl Difluoroacetate to 2,2-Difluoroethanol)

The synthesis of the requisite fluoroalcohol, 2,2-difluoroethanol, is a critical step. A common route to this alcohol is the reduction of a corresponding fluorinated ester, such as ethyl difluoroacetate. google.comgoogle.com Various reducing agents can be employed for this transformation.

Historically, powerful reducing agents like lithium aluminum hydride (LiAlH₄) have been used. google.comgoogle.com For example, the reduction of ethyl difluoroacetate with LiAlH₄ in an organic solvent can produce 2,2-difluoroethanol in high yield and purity. google.com However, the stoichiometric use of expensive and hazardous metal hydrides is a drawback for large-scale industrial production. google.com

More recent and scalable methods involve catalytic hydrogenation. For instance, ethyl difluoroacetate can be hydrogenated in the presence of a CuO-ZnO-BaO/CNT catalyst to produce 2,2-difluoroethanol with a yield of 93.3%. chemicalbook.com Another approach describes the catalytic hydrogenation of methyl or ethyl difluoroacetate using a rhodium on carbon (Rh/C) catalyst under pressure. google.com These catalytic methods offer a more economical and environmentally benign alternative to stoichiometric reducing agents.

The following table summarizes different methods for the synthesis of 2,2-difluoroethanol:

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Ethyl difluoroacetate | LiAlH₄ | 2,2-Difluoroethanol | High | google.com |

| Ethyl difluoroacetate | H₂, CuO-ZnO-BaO/CNT catalyst | 2,2-Difluoroethanol | 93.3% | chemicalbook.com |

| Methyl or Ethyl difluoroacetate | H₂, Rh/C catalyst | 2,2-Difluoroethanol | 74.4% | google.com |

| 2,2-Difluoroethyl acetate | Methanol, NaOH | 2,2-Difluoroethanol | 87% | chemicalbook.com |

Advanced Synthetic Strategies for Incorporating Fluorinated Moieties

Beyond classical esterification and reduction reactions, a variety of advanced synthetic strategies have been developed to introduce fluorinated groups like the 2,2-difluoroethyl and difluoroacetyl moieties into organic molecules.

Electrophilic 2,2-Difluoroethylation Approaches

The 2,2-difluoroethyl group is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor. nih.govresearchgate.netchemrxiv.org Its incorporation, however, can be challenging. nih.govresearchgate.net Recent advancements have focused on electrophilic 2,2-difluoroethylation methods.

One notable strategy involves the use of a hypervalent iodine reagent, specifically (2,2-difluoro-ethyl)(aryl)iodonium triflate. nih.govresearchgate.netchemrxiv.orgoduillgroup.comresearchhub.com This reagent, which can be generated in situ, allows for the electrophilic 2,2-difluoroethylation of various heteroatom nucleophiles, including thiols, amines, and alcohols. nih.govresearchgate.netchemrxiv.orgoduillgroup.comresearchhub.com The reaction is proposed to proceed through a ligand coupling mechanism and offers a metal-free alternative to other methods. nih.govresearchgate.netchemrxiv.org This approach has been successfully applied to the modification of complex molecules, including the drugs Captopril, Normorphine, and Mefloquine. nih.govresearchgate.netchemrxiv.org

The optimized one-pot conditions for the 2,2-difluoroethylation of thiophenol involve the oxidation of 1,1-difluoro-2-iodoethane (B1580631) with mCPBA in the presence of trifluoromethanesulfonic acid and anisole, followed by reaction with the nucleophile and cesium carbonate. chemrxiv.org

Radical-Mediated Difluoroacetylation and Difluoroethylation Reactions

Radical reactions provide a powerful and versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively explored for the introduction of fluorinated groups.

Radical Difluoroacetylation:

The difluoroacetate radical can be generated from precursors like bromodifluoroacetates and bromodifluoroacetamides under photoredox conditions. acs.org This radical can then participate in cyclization reactions. For instance, a visible-light-triggered difluoroacetylation/cyclization of chromone-tethered alkenes using bromodifluoroacetates as the radical precursor has been developed to synthesize functionalized tetrahydroxanthones. acs.orgnih.gov The reaction can be initiated by different photocatalysts, such as fac-[Ir(ppy)₃] or 4CzIPN, which proceed through distinct mechanistic pathways involving either the generation of a difluoroacetate radical or an alkene radical cation. acs.org

Copper-catalyzed radical addition reactions have also been employed. A method for synthesizing fluorine-containing heterocyclic compounds involves the copper-catalyzed free radical addition of ethyl bromodifluoroacetate to alkynols. researchgate.net

Radical Difluoroethylation:

The difluoroethyl radical is another key intermediate for introducing the -CH₂CF₂H group. researchgate.net Electrochemical methods have been developed for the oxidative generation of the MeCF₂ radical, which can then be used in the oxydifluoroethylation of alkenes to form difluoroethylated benzoxazines and lactones. researchgate.net Metal-free electrochemical oxidative difluoroethylation has also been achieved for 2-arylbenzimidazoles. researchgate.net

Catalytic Transformations for Fluorinated Compound Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. youtube.com The development of catalytic methods for the formation of fluorinated compounds is an active area of research. nih.gov

Transition Metal Catalysis:

Transition metals, particularly copper, have been widely used to catalyze reactions involving fluorinated reagents. nih.gov For example, copper can catalyze the difluoroalkylation of olefins and the hydrodifluoroalkylation of alkynes with ethyl bromodifluoroacetate. nih.gov These reactions often proceed through a radical mechanism involving a single-electron transfer (SET) from a Cu(I) species to the bromodifluoroacetate to generate a difluoroacetyl radical. nih.gov

Palladium(0) has been used to catalyze the C-H difluoroalkylation of isoquinolin-1(2H)-ones with 2-bromo-2,2-difluoroacetates/acetamides via a radical pathway. researchgate.net

Organocatalysis:

Organocatalysis offers a metal-free alternative for fluorination reactions. For instance, amino acid-derived organocatalysts have been used for the enantioselective fluorination of α-unbranched aldehydes. nih.gov

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. conicet.gov.armdpi.com This strategy has been applied to various difluoromethylation and difluoroethylation reactions. mdpi.com For example, the photocatalytic difluoromethylation of β,γ-unsaturated oximes has been achieved using an iridium-based photocatalyst. mdpi.com

The following table provides an overview of advanced synthetic strategies for incorporating fluorinated moieties:

| Strategy | Reagent/Catalyst | Substrate | Product | Reference |

| Electrophilic 2,2-Difluoroethylation | (2,2-difluoro-ethyl)(aryl)iodonium triflate | Thiols, Amines, Alcohols | 2,2-Difluoroethylated compounds | nih.govresearchgate.netchemrxiv.org |

| Radical Difluoroacetylation/Cyclization | Bromodifluoroacetates, fac-[Ir(ppy)₃] | Chromone-tethered alkenes | Tetrahydroxanthones | acs.orgnih.gov |

| Radical Difluoroethylation | Electrochemical oxidation | Alkenes | Difluoroethylated benzoxazines/lactones | researchgate.net |

| Copper-Catalyzed Difluoroalkylation | Ethyl bromodifluoroacetate, Cu(I) | Olefins, Alkynes | Difluoroalkylated compounds | nih.gov |

| Palladium-Catalyzed C-H Difluoroalkylation | 2-Bromo-2,2-difluoroacetates, Pd(0) | Isoquinolin-1(2H)-ones | C4-difluoroalkylated isoquinolinones | researchgate.net |

Transition Metal-Catalyzed Methods (e.g., Copper, Nickel, Palladium Catalysis)

Transition metal-catalyzed reactions have become a cornerstone for the formation of carbon-fluorine bonds, a critical step in the synthesis of many pharmaceuticals and materials. nih.gov These methods offer significant advantages, including the use of less pre-functionalized substrates, reduced reaction times and costs, and the ability to produce enantioenriched products. nih.gov Among the various transition metals, palladium and copper are the most frequently used due to their high efficiency and, in the case of copper, its low cost. nih.gov

Copper Catalysis:

Copper-catalyzed cross-coupling reactions are widely employed for constructing aryl-fluoroalkyl bonds. nih.gov These transformations typically involve the reaction of a fluoroalkyl nucleophile with an aryl iodide electrophile. nih.gov However, the use of more abundant and less expensive aryl bromides and chlorides has been challenging due to the slow oxidative addition step at the Cu(I) center. nih.gov A significant advancement has been the use of directing groups, such as sp²-nitrogen and -oxygen, which accelerate the oxidative addition at the Cu(I) center, enabling the fluoroalkylation of aryl bromides and chlorides. nih.gov

Copper-mediated or -catalyzed cross-coupling of propargylic electrophiles with fluoroalkyl reagents is a common strategy for synthesizing fluoroalkylated allenes. rsc.org For instance, copper-catalyzed trifluoromethylation of propargylic halides, acetates, and methanesulfonates has been independently reported by several research groups. rsc.org More recently, a highly efficient copper-catalyzed protocol has been developed for transforming propargyl gem-dichlorides into chloro-substituted fluoroalkylated allenes, demonstrating broad substrate scope and excellent functional group tolerance under mild conditions. rsc.org

Table 1: Examples of Copper-Catalyzed Fluoroalkylation Reactions

| Reaction Type | Substrate | Reagent | Catalyst | Product | Yield | Reference |

| Perfluoroalkylation | Propargyl gem-dichlorides | Fluoroalkyl reagent | Copper catalyst | Chloro-substituted fluoroalkylated allenes | Not specified | rsc.org |

| (Phenylsulfonyl)difluoromethylation | Propargyl chlorides | PhSO2CF2TMS | CuI/CsF | Allenes | Moderate | cas.cn |

| Fluoroalkylation | Aryl bromides/chlorides | TMSRF | (IPr)CuI–Cl | Fluoroalkylated arenes | Not specified | nih.gov |

| Oxidative Perfluoroalkylation | Aryl boronic acids | Perfluoroalkylzinc reagents | Copper catalyst | Perfluoroalkylated arenes | Not specified | bohrium.com |

Nickel Catalysis:

Nickel catalysis offers a versatile and cost-effective alternative for fluoroalkylation reactions. Mild and selective nickel-catalyzed trifluoromethylation and perfluoroalkylation of alkenes have been developed, providing access to a variety of fluorinated olefins in good to excellent yields. rsc.org These reactions are advantageous as the nickel catalyst is comparatively inexpensive and stable in air and moisture. rsc.org

Recent developments include nickel-catalyzed hydrofluoroalkylation of alkynes with reagents like bromodifluoroacetate or perfluoroalkyl iodide, leading to the stereoselective synthesis of fluoroalkylated (Z)-alkenes. rsc.org Furthermore, electrochemical methods have been merged with nickel catalysis to achieve the oxidative fluoroalkylation of aryl iodides. acs.orgnju.edu.cn This paired electrolysis approach effectively addresses the challenge of combining the anodic oxidation of fluoroalkyl sulfinates with the cathodic reduction of low-valent nickel catalysts. acs.orgnju.edu.cn

Table 2: Examples of Nickel-Catalyzed Fluoroalkylation Reactions

| Reaction Type | Substrate | Reagent | Catalyst System | Product | Yield | Reference |

| Fluoroalkylation | Alkenes | Perfluoroalkyl bromides | Nickel catalyst | Fluoroalkylated alkenes | Good | rsc.org |

| N-Arylation | β-fluoroalkylamines | (Hetero)aryl (pseudo)halides | (PAd2-DalPhos)Ni(o-tol)Cl | N-(β-fluoroalkyl)aniline | Not specified | bohrium.com |

| Oxidative Fluoroalkylation | Aryl iodides | Fluoroalkyl sulfinates | NiBr2·diglyme/L9 (electrochemical) | Fluoroalkylated arenes | 85% (19F NMR) | acs.orgnju.edu.cn |

| Hydrofluoroalkylation | Alkynes | Bromodifluoroacetate/Perfluoroalkyl iodide | Nickel catalyst/Iron(0) | Fluoroalkylated (Z)-alkenes | Moderate to good | rsc.org |

Palladium Catalysis:

Palladium is the most extensively used transition metal for fluorination and fluoroalkylation reactions. nih.gov Palladium-catalyzed methods have been developed for the direct fluorination of unactivated C(sp³)–H bonds, for instance at the β-position of carboxylic acids, using directing groups to achieve high selectivity. nih.gov

Visible light has been successfully utilized to drive palladium-catalyzed Heck-type coupling reactions between styrenes and fluoroalkyl iodides at room temperature. acs.org This method allows for the introduction of various fluoroalkyl chains into terminal alkenes without the need for additional photosensitizers. acs.org Another innovative approach involves the palladium-catalyzed fluoroalkylation of vinylsulfonium salts, which proceeds via cleavage of an aliphatic C–S bond to afford fluoroalkylthiolated alkene derivatives. acs.org

Table 3: Examples of Palladium-Catalyzed Fluoroalkylation Reactions

| Reaction Type | Substrate | Reagent | Catalyst System | Product | Yield | Reference |

| Direct Fluorination | Carboxylic acids | NFSI | Palladium catalyst/Ag2O | β-fluorinated carboxylic acids | Not specified | nih.gov |

| Fluoroalkylation | Vinylsulfonium salts | CsF | Palladium catalyst | Fluoroalkylthiolated alkenes | Good to high | acs.org |

| Heck-type Fluoroalkylation | Styrenes | Fluoroalkyl iodides | Xantphos–Pd(0) (visible light) | Fluoroalkylated olefins | Not specified | acs.org |

| C-H Fluorination | Arenes | Electrophilic fluorinating reagents | Doubly cationic palladium catalysts | Aryl fluorides | Not specified | springernature.com |

| Allylic C-H Fluorination | Olefins | Et3N·3HF | Pd/Cr cocatalyst system | Allylic fluorides | Good | ucla.edu |

Photoredox Catalysis in Fluorine Chemistry

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for synthesizing fluorinated compounds, offering high functional group compatibility and enabling unique mechanistic pathways. mdpi.comresearchgate.net This approach has significantly contributed to the development of new methods for introducing fluorine and fluoroalkyl groups into organic molecules. mdpi.comresearchgate.net

One notable application is the nucleophilic fluorination of redox-active esters, such as N-hydroxyphthalimide esters, using an iridium photocatalyst under visible light. acs.orgnih.gov This redox-neutral method provides access to a wide range of aliphatic fluorides, including those that are typically difficult to synthesize via traditional nucleophilic fluorination due to competing elimination reactions. acs.orgnih.gov The reaction is proposed to proceed through two single-electron transfers between the iridium catalyst and the redox-active ester, generating a carbocation intermediate that is subsequently trapped by a fluoride (B91410) ion. acs.orgnih.gov

Photoredox catalysis has also been successfully combined with transition metal catalysis. For example, a visible-light-driven, palladium-catalyzed Heck-type coupling of styrenes with fluoroalkyl iodides has been developed. acs.org This reaction proceeds at room temperature without the need for an external photosensitizer, as the Xantphos–Pd(0) complex itself can be excited by blue light to initiate the catalytic cycle. acs.org The excited palladium species reacts with the fluoroalkyl iodide to generate a fluoroalkyl radical, which then participates in the coupling reaction. acs.org

The versatility of photoredox catalysis extends to the trifluoromethylation of arenes and heteroarenes. researchgate.net Both transition metal and organic photocatalysts have been employed to activate a variety of trifluoromethylating agents. researchgate.net For instance, ruthenium-based photocatalysts can activate CF₃SO₂Cl for the trifluoromethylation of arenes, while iridium photocatalysts can be used with Togni's reagent for the trifluoromethylation of aniline (B41778) derivatives. researchgate.net

Hypervalent Iodine Mediated Reactions for Fluoroalkylation

Hypervalent iodine reagents have gained significant traction in modern organic chemistry as versatile and often environmentally friendly reagents for a variety of transformations, including fluorination and fluoroalkylation reactions. bohrium.comx-mol.com Their utility stems from their strong oxidizing properties, stability in air and moisture, ready availability, and the mild reaction conditions under which they can be employed. bohrium.comx-mol.com These reagents can act as powerful oxidants or electrophiles, activating fluorinating or fluoroalkylating agents, transition-metal catalysts, or the substrates themselves to form reactive intermediates. bohrium.com

A key application of hypervalent iodine(III) reagents is in mediating the formation of C-F and C-Rfn bonds, where Rfn can be a difluoromethyl, trifluoromethyl, or other perfluoroalkyl group. bohrium.com For example, they can be used to initiate difluoromethylation and trifluoromethylation reactions. bohrium.com The reactions often proceed through the in situ generation of electrophilic or radical intermediates. bohrium.com

Visible light can also be used to promote reactions involving hypervalent iodine reagents. For instance, a visible-light-induced difluoroalkylation/heteroarylation of [1.1.1]propellane has been achieved using difluoroiodane(III) reagents. bohrium.com In some cases, these photochemically initiated reactions can proceed without the need for an external photocatalyst. researchgate.net For example, a visible-light-induced radical cascade difluoromethylation/cyclization of 1-acryloyl-2-cyanoindoles has been developed using [bis(difluoroacetoxy)iodo]benzene under catalyst-free conditions. researchgate.net

Hypervalent iodine reagents have also been designed for specific applications, such as the fluoroalkylation of biological molecules. Water-soluble hypervalent iodine reagents have been synthesized for the transfer of fluoroalkyl groups to the sulfur atoms of cysteine and cysteine-containing peptides under biocompatible conditions. rsc.org

Table 4: Examples of Hypervalent Iodine Mediated Fluoroalkylation Reactions

| Reaction Type | Substrate | Reagent | Conditions | Product | Reference |

| Difluoroalkylation/Heteroarylation | [1.1.1]Propellane | Difluoroiodane(III) reagents | Visible light | Difluoroalkylated heteroarylated compounds | bohrium.com |

| Fluoroalkylation of Thiols | Cysteine-containing peptides | Water-soluble hypervalent iodine reagents | Biocompatible conditions | S-fluoroalkylated peptides | rsc.org |

| Difluoromethylation/Cyclization | 1-Acryloyl-2-cyanoindoles | [Bis(difluoroacetoxy)iodo]benzene | Visible light, catalyst-free | Difluoroalkylated pyrrolo[1,2-a]indolediones | researchgate.net |

| Ring-Contractive Fluorination | 2-Alkylidenecyclobutanol derivatives | Py·HF / Hypervalent iodine(III) reagent | Not specified | β-monofluorinated cyclopropanecarbaldehydes | researchgate.net |

Green Chemistry Principles in Fluorinated Ester Synthesis

The synthesis of fluorinated compounds, including esters, has traditionally relied on methods that can be costly and environmentally harmful. renewable-carbon.eu Recognizing the need for more sustainable practices, a significant focus has been placed on developing "greener" synthetic routes that are more atom-economical and avoid the use of toxic materials. dovepress.com

Development of Sustainable Synthetic Routes and Methodologies

A key aspect of green chemistry is the development of new synthetic methodologies that are inherently safer and more efficient. Transition-metal-catalyzed C-H bond activation has emerged as a sustainable strategy for synthesizing fluorinated molecules, as it offers a direct functionalization pathway, reducing the need for pre-functionalized starting materials. nih.govresearchgate.net

In the realm of fluorinated ester synthesis, enzymatic and bio-catalytic approaches are gaining prominence. researchgate.net The use of biological systems to produce fluorinated compounds offers a more sustainable alternative to traditional chemical synthesis. renewable-carbon.euresearchgate.net For example, the EU-funded SinFonia project is focused on engineering the bacterium Pseudomonas putida to produce fluorinated polymers, aiming to replace parts of the traditional, environmentally detrimental chemical processes. renewable-carbon.eu This involves using enzymes that can form the strong carbon-fluorine bond, which is the initial step in the bio-based production of fluorinated chemicals. renewable-carbon.eu

Another sustainable approach involves the use of flow chemistry. Researchers have developed a microfluidic flow module for generating reactive trifluoromethyl anions from non-PFAS reagents. sciencedaily.com This system offers enhanced safety as all reactive intermediates are contained within the microfluidic system and allows for efficient fluorination due to improved mixing and high surface area. sciencedaily.com

Utilization of Environmentally Benign Reagents and Reaction Conditions

The selection of reagents and reaction conditions plays a crucial role in the environmental impact of a synthetic process. A significant goal is to replace hazardous reagents like elemental fluorine (F₂) and hydrogen fluoride (HF) with safer alternatives. tcichemicals.com

One notable development is the synthesis of sulfonyl fluorides from easily accessible thiols and disulfides using a combination of SHC5® and potassium fluoride (KF). eurekalert.org This process is considered a green synthetic route as it produces only non-toxic sodium and potassium salts as by-products, minimizing environmental impact. eurekalert.org

The use of less hazardous solvents is another key principle of green chemistry. Research has shown that in certain cases, ethanol (B145695) can be a viable substitute for more toxic solvents like acetonitrile (B52724) in fluorination reactions. researchgate.net For instance, it has been demonstrated that aliphatic ¹⁸F-fluorination reactions can proceed in a mixture of water and ethanol, challenging the long-held belief that nucleophilic fluorination requires anhydrous conditions. researchgate.net

Furthermore, reactions that can proceed under mild conditions, such as at room temperature and in the absence of a solvent, are highly desirable. For example, the reaction of highly fluorinated epoxides with halogens can be catalyzed by nickel powder or copper(I) iodide at elevated temperatures without the need for a solvent, providing a useful synthesis of dihalodifluoromethanes and fluoroacyl fluorides. nih.gov

Reaction Mechanisms and Pathways Involving 2,2 Difluoroethyl Difluoroacetate and Analogous Structures

Mechanistic Investigations of Ester Formation and Transesterification Reactions

The synthesis of fluorinated esters like 2,2-difluoroethyl difluoroacetate (B1230586) can be achieved through several established organic chemistry pathways, including direct esterification and transesterification.

Esterification: The formation of the ester bond can be accomplished by reacting a carboxylic acid with an alcohol. For fluorinated analogs, a common route involves the reaction of a halo-fluorinated alkane with an alkali metal salt of a carboxylic acid. For instance, 2,2-difluoroethyl acetate (B1210297) is synthesized by reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of acetic acid, such as potassium acetate, in a suitable solvent like dimethyl sulphoxide. google.com The reaction proceeds via a nucleophilic substitution mechanism. Similarly, 2,2-difluoroethyl difluoroacetate could be synthesized from 2,2-difluoroethanol (B47519) and difluoroacetic acid or its derivatives.

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol, a process often catalyzed by either an acid or a base. chemistrysteps.comwikipedia.org

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. byjus.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com After a series of proton transfer steps, the original alkoxy group is eliminated as an alcohol, yielding the new ester. masterorganicchemistry.com

Base-Catalyzed Mechanism: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. wikipedia.orgbyjus.com This alkoxide attacks the carbonyl carbon of the ester, also forming a tetrahedral intermediate. The original alkoxy group is then expelled as an alkoxide, resulting in the new ester. masterorganicchemistry.com

This reaction is an equilibrium process. To drive the reaction toward the desired product, the alcohol reactant is often used in a large excess, or the alcohol byproduct is removed from the reaction mixture, for example, by distillation. chemistrysteps.comwikipedia.org The synthesis of various formate (B1220265) esters has been demonstrated using an N-heterocyclic carbene (NHC) as a catalyst with methyl formate as the formyl transfer reagent. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product | Mechanism |

| 1-Chloro-2,2-difluoroethane + Potassium Acetate | Dimethyl sulphoxide, 120°C | 2,2-Difluoroethyl acetate | Nucleophilic Substitution |

| Methyl Ester + Ethanol (B145695) | Sodium Ethoxide (Base) | Ethyl Ester | Base-Catalyzed Transesterification |

| Ester + Alcohol | Acid (e.g., H₂SO₄) | New Ester + New Alcohol | Acid-Catalyzed Transesterification |

| Alcohol + Methyl Formate | N-heterocyclic carbene (NHC) | Formate Ester | Catalytic Transformylation |

Radical Reaction Pathways and Intermediate Generation

Radical reactions provide a powerful method for forming carbon-carbon and carbon-heteroatom bonds, and fluorinated esters are active participants in such transformations. The generation of a difluoroacetyl radical is a key step in many of these pathways.

Alkyl 2-bromo-2,2-difluoroacetates are common precursors for generating difluoroacetyl radicals. nih.govresearchgate.net These radicals can be generated under mild conditions, for example, by using sodium dithionite (B78146) (Na₂S₂O₄) as a mediator or through visible-light-driven photoredox catalysis. nih.govresearchgate.net Once formed, the difluoroacetyl radical can undergo addition reactions with unsaturated compounds like vinyl ethers. nih.govresearchgate.net This methodology has been applied to the synthesis of difluoroacetyl-substituted acetals. nih.gov

The reaction mechanism typically involves:

Initiation: A single-electron transfer (SET) to the alkyl 2-bromo-2,2-difluoroacetate leads to the cleavage of the C-Br bond, generating a difluoroacetyl radical.

Propagation: The radical adds to an alkene (e.g., a vinyl ether) to form a new radical intermediate.

Termination/Chain Transfer: This new radical can abstract a hydrogen atom or participate in further reactions to yield the final product.

Recent studies have also explored the photocatalyzed C-F bond activation of trifluoromethyl carbonyl compounds, which proceeds via a difluoromethyl radical intermediate. researchgate.net Furthermore, photoredox catalysis enables the decarboxylative fluorination of N-hydroxyphthalimide esters, which proceeds through a radical-polar crossover mechanism involving single electron transfers to generate a carbocation intermediate that is subsequently trapped by a fluoride (B91410) source. princeton.edunih.gov

| Radical Precursor | Initiation Method | Key Intermediate | Subsequent Reaction |

| Ethyl 2-bromo-2,2-difluoroacetate | Na₂S₂O₄-mediated | Difluoroacetyl radical | Addition to vinyl ethers |

| 2-bromo-2,2-difluoroacetyl compounds | Visible-light photoredox catalysis | Difluoroacetyl radical | Hydrodifluoroacetylation of alkenes |

| N-hydroxyphthalimide esters | Ir photocatalyst, visible light | Alkyl radical → Carbocation | Trapping by fluoride |

| CF₃-carbonyl compounds | Photocatalysis | Difluoromethyl radical | C-F bond functionalization |

Cyclization and Rearrangement Mechanisms in Fluorinated Systems

The presence of fluorine atoms can significantly influence the course of cyclization and rearrangement reactions. These reactions often proceed through intermediates whose stability and subsequent reaction pathways are dictated by the electronic effects of the fluorine substituents.

Cyclization: Intramolecular cyclization is a common reaction pathway in polyfunctional fluorinated molecules. For example, the treatment of certain fluorinated diols with a fluorinating agent like Deoxofluor can lead to intramolecular cyclization, forming heterocyclic structures such as oxazolines or aziridines, rather than simple fluorination. nih.gov The regioselectivity of such cyclizations is influenced by which hydroxyl group is selectively activated by the reagent. nih.gov In another example, the treatment of CF₃-bearing cyclopropanes with a Lewis acid generates a stabilized difluorocarbocation, which, after reaction with a thiol, can undergo a 5-endo-trig cyclization to form ring-fluorinated thiophenes. acs.org

Rearrangement: Rearrangement reactions, particularly those involving carbocation intermediates, are also affected by fluorine substitution. masterorganicchemistry.com While the strong electron-withdrawing nature of fluorine might be expected to destabilize an adjacent carbocation, α-fluorine atoms can stabilize carbocations through resonance. bohrium.com Copper-catalyzed ring-opening of tertiary cyclopropanols with fluorinated sulfinate salts leads to the formation of β-trifluoromethyl ketones, demonstrating a ring-cleavage and functionalization sequence. researchgate.net

| Starting Material | Reagent/Condition | Key Intermediate | Product Type |

| Dihydroxylated amino acid ester | Deoxofluor | - | Oxazoline derivative |

| N-Cbz-protected dihydroxylated cyclopentane | Deoxofluor, DBU | - | Aziridine (B145994) derivative |

| CF₃-cyclopropanes | Et₂AlCl, Thiocarboxylic acid | Difluorocarbocation | Ring-fluorinated thiophene |

| Tertiary cyclopropanols | Copper(II) acetate, Sodium triflinate | - | β-Trifluoromethyl ketone |

Influence of Fluorine Atoms on Reaction Selectivity and Reactivity

The substitution of hydrogen with fluorine dramatically influences the reactivity and selectivity of organic reactions through a combination of steric and electronic effects. rsc.orgpen2print.orgnih.gov The carbon-fluorine bond is highly polarized and one of the strongest covalent bonds in organic chemistry. wikipedia.orgchinesechemsoc.org

Reactivity: Fluorine's high electronegativity can significantly alter the properties of nearby functional groups. fluoridealert.org It can increase the acidity of proximal carboxylic acids and reduce the basicity of amines. fluoridealert.org This electronic pull can make adjacent carbons more electrophilic, enhancing their reactivity towards nucleophiles. For example, fluorine substitution on aziridines was found to vastly increase the rate of nucleophilic ring-opening compared to the non-fluorinated parent compound. nih.gov In some cases, fluorination can also provide metabolic stability by blocking sites susceptible to enzymatic oxidation. fluoridealert.orgresearchgate.net

Selectivity: The position of fluorine atoms can govern the regioselectivity and stereoselectivity of reactions. In the nucleophilic attack on 2-fluoroaziridine, a vast preference for attack at the 3-position (C-H) over the 2-position (C-F) was observed. nih.gov The stereochemistry of fluorine substitution can also have a profound impact, as seen in a series of dipeptidyl peptidase 4 inhibitors, where the stereochemistry of a single fluorine atom on a pyrrolidine (B122466) ring determined the preferred ring conformation, leading to a marked difference in biological potency. fluoridealert.org In radical reactions, the stability of the resulting radical intermediates is influenced by fluorine substitution, which in turn affects the site-selectivity of the reaction. bohrium.com

| Property | Influence of Fluorine | Example | Reference |

| Acidity/Basicity | Increases acidity of nearby acids; decreases basicity of nearby amines. | Introduction of fluorine acidifies both amino and carboxyl functions of GABA. | nih.govfluoridealert.org |

| Reactivity | Can increase electrophilicity of adjacent carbons. | 2-Fluoroaziridine reacts >10¹¹ times faster than aziridine with ammonia. | nih.gov |

| Regioselectivity | Directs incoming nucleophiles or radicals. | Nucleophilic attack on 2-fluoroaziridine prefers the C-3 position. | nih.gov |

| Conformation | Can stabilize specific molecular conformations. | Fluorine on a pyrrolidine ring stabilized either an endo or exo conformation. | fluoridealert.org |

| Metabolic Stability | Can block sites of metabolic attack (e.g., by P450 enzymes). | Difluorination of a methylenedioxy moiety provided metabolic stability. | fluoridealert.org |

Biotransformations and Metabolic Studies of Fluorinated Analogs (e.g., Cysteine S-conjugate β-Lyase)

While fluorine is often incorporated into molecules to enhance metabolic stability, fluorinated compounds are not inert and can undergo biotransformation. nih.govresearchgate.net These metabolic pathways can sometimes lead to the cleavage of the strong carbon-fluorine bond, releasing fluoride ions. acs.orgnih.gov

One significant pathway for the metabolism of certain halogenated xenobiotics is conjugation with glutathione (B108866) (GSH), followed by processing to a cysteine S-conjugate. This conjugate can then be a substrate for cysteine S-conjugate β-lyase (C-S lyase). nih.govojp.gov These pyridoxal (B1214274) 5'-phosphate-dependent enzymes catalyze a β-elimination reaction, cleaving the C-S bond to produce pyruvate, ammonia, and a reactive sulfur-containing fragment. nih.gov

For fluorinated compounds, this pathway can lead to toxic metabolites. For example, the nephrotoxic anesthetic sevoflurane (B116992) degrades to Compound A (2-[fluoromethoxy]-1,1,3,3,3-pentafluoro-1-propene), which is metabolized via the cysteine S-conjugate β-lyase pathway in both rats and humans. nih.gov A well-studied analog, S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC), is bioactivated by β-lyase to form 1,1,2,2-tetrafluoroethanethiolate. This intermediate is unstable and eliminates a fluoride ion to generate the highly reactive difluorothioacetyl fluoride, which can acylate tissue nucleophiles. researchgate.net It is plausible that metabolites derived from this compound, if they form cysteine conjugates, could undergo similar bioactivation.

Beyond the β-lyase pathway, cytochrome P450 (CYP) enzymes are also involved in the metabolism of many fluorinated drugs. researchgate.netdoi.org While fluorination often blocks CYP-catalyzed hydroxylation, metabolic defluorination can still occur and is a consideration in drug design. researchgate.netacs.orgnih.gov

| Compound/Analog | Enzyme/Pathway | Metabolic Process | Resulting Products/Intermediates |

| Compound A (from Sevoflurane) | Glutathione S-transferase, Cysteine S-conjugate β-lyase | Conjugation and β-elimination | Compound A-derived mercapturates, trifluorolactic acid |

| S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC) | Cysteine S-conjugate β-lyase | Bioactivation via β-elimination | Difluorothioacetyl fluoride (reactive acylating agent) |

| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Cysteine S-conjugate β-lyase | Bioactivation via β-elimination | Chlorothioketene (reactive intermediate) |

| Various fluorinated drugs | Cytochrome P450 (CYP) enzymes | Phase I metabolism (oxidation) | Can lead to metabolic defluorination or blocked metabolism |

Spectroscopic and Advanced Characterization Techniques in Research on Fluorinated Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorine Chemistry (e.g., ¹H, ¹³C, ¹⁹F NMR)

¹H NMR Spectroscopy: In the proton NMR spectrum of 2,2-difluoroethyl difluoroacetate (B1230586), two main signals are expected. The methylene (B1212753) protons (-CH₂-) of the ethyl group, being adjacent to a difluoromethyl group, would appear as a triplet of triplets due to coupling with both the two fluorine atoms and the other proton. Its chemical shift would be in the range of 3.7-4.1 ppm, typical for protons attached to a carbon adjacent to an ester oxygen. orgchemboulder.com The proton of the difluoroacetyl group (-CHF₂), would likely appear as a triplet further downfield, significantly influenced by the electronegative fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For 2,2-difluoroethyl difluoroacetate, four distinct carbon signals are anticipated. The carbonyl carbon (C=O) of the ester group would be observed in the characteristic downfield region for esters. acdlabs.com The two difluoromethyl carbons (-CHF₂) would each appear as a triplet due to one-bond coupling with the two attached fluorine atoms. The methylene carbon (-CH₂-) of the ethyl group would also be observable, with its chemical shift influenced by the adjacent oxygen and difluoromethyl group. The interpretation of ¹³C NMR spectra of fluorinated compounds can sometimes be challenging due to large C-F coupling constants, which can lead to overlapping multiplets. acdlabs.com

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts. huji.ac.il In the ¹⁹F NMR spectrum of this compound, two distinct signals are expected, one for each of the two different difluoromethyl groups. These signals would likely appear as doublets of triplets, arising from coupling to the geminal proton and the vicinal methylene protons, respectively. The chemical shifts would be indicative of the electronic environment of the fluorine atoms. For instance, fluorine atoms on the acyl group are expected to have a different chemical shift compared to those on the ethyl group. ucsb.edu

Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | ~3.7 - 4.1 | Triplet of Triplets | J(H,F), J(H,H) |

| ¹H | Further Downfield | Triplet | J(H,F) |

| ¹³C | Downfield (Ester region) | Singlet | - |

| ¹³C | - | Triplet | ¹J(C,F) |

| ¹³C | - | Triplet | ¹J(C,F) |

| ¹³C | - | Singlet | - |

| ¹⁹F | - | Doublet of Triplets | J(F,H), J(F,H) |

| ¹⁹F | - | Doublet of Triplets | J(F,H), J(F,H) |

Note: This is a predictive table based on analogous compounds and spectroscopic principles. Actual experimental values may vary.

Mass Spectrometry for Structural Elucidation and Mechanistic Studies (e.g., GC-MS)

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a vital tool for the analysis of volatile fluorinated compounds like this compound. It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its identification and structural elucidation.

In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and interaction with the GC column. Subsequently, it enters the mass spectrometer where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its fragments are then separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. However, for some esters, the molecular ion peak can be weak or absent. youtube.com The fragmentation pattern would likely involve the characteristic cleavage of the ester bond. Key fragmentation pathways for esters include the loss of the alkoxy group (-OR) to form an acylium ion, and McLafferty rearrangement if a gamma-hydrogen is present. youtube.comyoutube.com For aromatic esters, fragmentation often leads to the formation of a stable carboxy-phenyl cation. youtube.com In the case of this compound, prominent fragment ions corresponding to the difluoroacetyl cation ([CF₂HCO]⁺) and the 2,2-difluoroethoxy cation ([CH₂CF₂O]⁺), as well as fragments arising from the loss of neutral molecules like carbon monoxide or difluoroketene, would be expected. The mass spectra of long-chain esters of diols often show intense peaks from the loss of an acyloxy group or a carboxylic acid molecule. nih.gov

Advanced Materials Characterization Techniques for Derived Polymers and Composites

While specific research on polymers derived directly from this compound is not extensively documented, the characterization of fluorinated polymers, in general, employs a range of advanced techniques to understand their properties. Should polymers be synthesized from this monomer, for instance through polymerization of a vinyl-functionalized derivative, their characterization would be crucial.

Techniques such as Gel Permeation Chromatography (GPC) would be used to determine the molecular weight and molecular weight distribution of the polymer chains. brieflands.comnih.govDifferential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide information on the thermal properties of the polymer, such as its glass transition temperature, melting point, and thermal stability. cnrs.fr

For understanding the surface properties of derived polymer films or composites, techniques like Atomic Force Microscopy (AFM) could be employed to visualize the surface morphology at the nanoscale. The wettability of the polymer surfaces, a critical property for many applications of fluorinated polymers, would be assessed by measuring contact angles. cnrs.fr Furthermore, X-ray Photoelectron Spectroscopy (XPS) could be used to determine the elemental composition and chemical states of the atoms on the polymer surface, confirming the presence and environment of fluorine.

These advanced characterization techniques are essential for establishing structure-property relationships in new fluorinated polymeric materials, guiding their development for various applications.

Future Research Directions and Perspectives

Emerging Methodologies for Highly Selective Fluorination and Fluoroalkylation

The precise introduction of fluorine atoms or fluoroalkyl groups into organic molecules is a rapidly evolving field, driven by the unique properties these moieties impart to pharmaceuticals, agrochemicals, and materials. dovepress.com Traditional fluorination methods often require harsh conditions and offer limited control, prompting the development of more sophisticated and selective techniques. numberanalytics.com Recent progress has centered on transition-metal-catalyzed and radical-based reactions that allow for the fluorination of unactivated substrates with high degrees of selectivity and efficiency. dovepress.com

Key advancements include:

Transition-Metal Catalysis : Palladium-catalyzed fluorination of C-H bonds represents a significant leap forward, enabling direct C-F bond formation under milder conditions than previously possible. dovepress.comcas.cn These methods often involve the oxidation of a Pd(II) complex to a Pd(IV) state, which facilitates the crucial C-F coupling step. cas.cn

Visible-Light-Mediated Fluorination : This approach utilizes light to initiate fluorination reactions at room temperature, offering high selectivity and reducing the need for large quantities of catalysts. nih.gov

Novel Fluorinating Reagents : The development and application of reagents like Selectfluor (a brand of F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) have become widespread. numberanalytics.comnih.gov These electrophilic fluorine sources are often safer and more selective than traditional reagents. numberanalytics.com

Fluoroalkylation Strategies : Significant progress has been made in the direct introduction of fluoroalkyl groups. This includes methods for the synthesis of N-fluoroalkylamines, which are valuable in medicinal chemistry due to their ability to modulate physicochemical properties like lipophilicity and metabolic stability. researchgate.net The development of reagents such as 2,2,2-trifluoroethyl(mesityl)iodonium triflate allows for the activation of typically inert functional groups like amides under mild conditions, enabling their conversion to fluorinated esters. acs.org

These emerging methodologies provide powerful tools for synthesizing complex molecules with precisely tailored fluorine content, paving the way for the creation of novel compounds like 2,2-Difluoroethyl difluoroacetate (B1230586) and its derivatives with enhanced properties.

Table 1: Emerging Fluorination and Fluoroalkylation Methodologies

| Methodology | Description | Key Advantages |

|---|---|---|

| Transition-Metal Catalysis | Utilizes metals like palladium to catalyze the formation of C-F bonds, often via C-H activation. dovepress.comcas.cn | High selectivity, milder reaction conditions, ability to functionalize unactivated C-H bonds. dovepress.comcas.cn |

| Visible-Light Photoredox Catalysis | Employs light to drive fluorination reactions, often at ambient temperature. nih.gov | High precision, reduced catalyst loading, energy-efficient. nih.gov |

| Advanced Reagent Development | The use of modern electrophilic fluorinating agents such as Selectfluor and NFSI. numberanalytics.comnih.gov | Improved safety, selectivity, and functional group tolerance compared to traditional reagents. numberanalytics.com |

| Novel Fluoroalkylation | Methods for the direct introduction of groups like -CF3, -CF2H, and other fluoroalkyl moieties. researchgate.net | Enables precise tuning of electronic and physical properties in drug discovery and materials science. researchgate.net |

| Electrophilic Amide Activation | Use of fluoroalkylated iodonium (B1229267) salts to activate amides for conversion into fluorinated esters and other derivatives. acs.org | Mild, metal-free conditions; high functional group tolerance. acs.org |

Exploration of Novel Applications in Interdisciplinary Fields

While direct applications of 2,2-Difluoroethyl difluoroacetate are still emerging, the unique properties of fluorinated esters suggest significant potential across several interdisciplinary fields. The presence of multiple fluorine atoms can dramatically alter a molecule's polarity, thermal stability, and electrochemical properties.

A primary area of exploration is in energy storage . Structurally related compounds, such as 2,2-difluoroethyl acetate (B1210297), are utilized as additives in battery electrolytes. google.com The introduction of fluorinated compounds can enhance the safety and performance of lithium-ion batteries by improving the stability of the electrolyte and the solid-electrolyte interphase on the electrodes. Given its higher fluorine content, this compound is a candidate for developing next-generation electrolytes with even greater voltage stability and longevity.

In materials science , fluorinated molecules are integral to creating high-performance polymers and liquid crystals with unique thermal and chemical resistance. The principles of using related reagents, like trimethylsilyl (B98337) 2-fluorosulfonyl-2,2-difluoroacetate for the synthesis of difluorocyclopropanes, highlight how highly fluorinated building blocks can be used to construct specialized materials. orgsyn.org

Furthermore, the broader fields of pharmaceuticals and agrochemicals consistently leverage fluorination to enhance the efficacy, metabolic stability, and bioavailability of active ingredients. dovepress.com The difluoroacetate and 2,2-difluoroethyl motifs could be explored as components of new bioactive molecules.

Advancements in Sustainable and Green Fluorine Chemistry

The chemical industry is undergoing a significant shift towards sustainability, focusing on processes that are safer, more energy-efficient, and generate less waste. falconediting.com This "green chemistry" paradigm is particularly relevant to fluorine chemistry, which has traditionally relied on hazardous reagents like elemental fluorine or hydrogen fluoride (B91410) (HF). cas.cntandfonline.com

Recent advancements aim to mitigate these issues:

Safer Fluorine Sources : A key goal is to replace hazardous reagents. For example, processes are being developed to use potassium fluoride (KF) as a benign, solid fluorine source for the synthesis of compounds like sulfonyl fluorides, generating only simple salts as byproducts. eurekalert.org This approach minimizes the risks associated with handling highly corrosive and toxic materials. eurekalert.org

Atom Economy and Energy Efficiency : Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. falconediting.com Catalytic methods, which operate at lower temperatures and pressures, contribute significantly to energy efficiency compared to traditional high-pressure hydrogenation or high-temperature fluorination processes. falconediting.comgoogle.com

Environmentally Benign Solvents : Research focuses on replacing conventional volatile organic solvents with greener alternatives that are less toxic and biodegradable. falconediting.com

Renewable Feedstocks : The production of bio-based chemicals from renewable sources is a cornerstone of green chemistry. falconediting.com Developing pathways to synthesize fluorinated building blocks like 2,2-difluoroethanol (B47519) from bio-derived precursors could significantly reduce the environmental footprint of compounds like this compound.

These principles guide the development of new synthetic routes that are not only efficient but also environmentally responsible. tandfonline.com

Computational Design and Predictive Modeling of Novel Fluorinated Molecules for Targeted Applications

Computational chemistry has become an indispensable tool in modern molecular discovery, allowing researchers to design and screen novel molecules in silico before undertaking expensive and time-consuming laboratory synthesis. mdpi.com This approach is particularly valuable for designing fluorinated compounds for specific applications.

Computational methods can accelerate the discovery process in several ways:

Predicting Physicochemical Properties : Algorithms can accurately predict key properties of molecules like this compound, including its stability, reactivity, polarity, and interactions with other molecules. This allows for the pre-selection of candidates with desirable characteristics.

Molecular Docking : For pharmaceutical applications, molecular docking simulations can predict how a potential drug molecule will bind to a specific biological target, such as a protein or enzyme. mdpi.com This helps in identifying promising candidates with high potential antifungal or other therapeutic activity. mdpi.com

Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of molecules over time, providing insights into their conformational flexibility and the stability of their interactions with biological targets or materials. mdpi.com

Guiding Synthesis : By predicting reaction outcomes and identifying potential challenges, computational models can help chemists design more efficient and successful synthetic pathways.

This in silico approach enables a more rational and targeted design of novel fluorinated molecules, saving resources and accelerating the development of new materials, drugs, and other advanced chemical products. mdpi.com

Table 2: Computational Approaches in Fluorinated Molecule Design

| Technique | Application | Purpose |

|---|---|---|

| Quantum Mechanics (QM) | Calculation of electronic structure, reaction energies, and spectroscopic properties. | Provides high-accuracy predictions of molecular properties and reactivity to guide synthesis. mdpi.com |

| Molecular Docking | Simulating the binding of a small molecule to the active site of a target protein. mdpi.com | To screen virtual libraries of compounds and identify potential drug candidates with high binding affinity. mdpi.com |

| Molecular Dynamics (MD) | Simulating the physical movements of atoms and molecules over time. mdpi.com | To assess the stability of molecule-target complexes and understand dynamic behavior. mdpi.com |

| QSAR Modeling | (Quantitative Structure-Activity Relationship) Correlating chemical structure with physical or biological activity. | To predict the activity of new molecules based on the properties of known compounds. mdpi.com |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2-Difluoroethyl Difluoroacetate, and how do they influence experimental handling?

- Answer : The compound (CAS 1550-44-3) has a molecular formula of C₄H₆F₂O₂ and a molecular weight of 124.09 g/mol . Key properties include:

- Boiling Point : Reported values vary between 67.72°C (calculated) and 71.5±35.0°C (experimental), highlighting potential discrepancies in measurement methodologies .

- Density : 1.1±0.1 g/cm³ (calculated) .

- Solubility : 2.585×10⁴ mg/L in water at 25°C, with miscibility in ethanol and ether .

- Flash Point : -1.5±20.8°C , indicating flammability risks under specific conditions .

These properties necessitate controlled storage (e.g., inert atmospheres, low temperatures) and careful solvent selection during reactions.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : The compound is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Irritation Category 1 . Essential precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant goggles, and lab coats.

- Ventilation : Use fume hoods to mitigate inhalation risks due to low vapor pressure .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent environmental contamination .

Q. What synthetic routes are validated for preparing this compound?

- Answer : Common methods include:

- Catalytic Hydrogenation : Reduction of ethyl difluoroacetate using Ru/ZrO₂·xH₂O catalysts under hydrogen atmospheres, optimized at 80–100°C in aqueous solvents .

- Esterification : Reaction of difluoroacetic acid with 2,2-difluoroethanol in the presence of acid catalysts (e.g., H₂SO₄), followed by distillation for purification .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported physicochemical data (e.g., boiling points) for this compound?

- Answer : Discrepancies often arise from experimental vs. computational methods . For example:

- Experimental Boiling Points : 71.5°C (industrial reports) vs. 67.72°C (ACD/Labs software calculations) .

- Mitigation Strategies : Validate purity via GC-MS or HPLC and standardize measurement conditions (e.g., pressure, heating rate) .

Q. What advanced analytical techniques are recommended for characterizing purity and stability under varying conditions?

- Answer :

- Purity Analysis : HPLC (≥95% purity threshold) with UV detection at 254 nm .

- Stability Studies : Use NMR to monitor degradation products under acidic/basic conditions or elevated temperatures .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition thresholds .

Q. What mechanistic insights explain the catalytic hydrogenation of difluoroacetate derivatives to fluorinated alcohols?

- Answer : Studies on Ru/ZrO₂·xH₂O catalysts reveal:

- Substrate Binding : Fluorine atoms coordinate with the catalyst’s active sites, facilitating hydrogen transfer .

- Solvent Effects : Water enhances reaction efficiency by stabilizing intermediates, while Cl⁻ ions inhibit catalysis .

- Byproduct Formation : Competing pathways (e.g., over-reduction to hydrocarbons) require precise control of H₂ pressure .

Q. How does this compound interact with microbial systems in environmental remediation studies?

- Answer : Microbial defluorination pathways involve enzymes like haloacid dehalogenases , which cleave C-F bonds to yield glyoxylate as a primary degradation product . Key factors include:

- pH Sensitivity : Optimal activity at neutral pH (6.5–7.5), with inhibition under acidic conditions .

- Kinetic Studies : Monitor defluorination rates via ion chromatography or 19F NMR .

Q. What computational approaches predict the environmental fate and reactivity of this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.